NCI-65828 NCI-65828 NCI-65828 is a novel potent and specific inhibitor of hang, inhibiting rnasel-1 to a similar extent
Brand Name: Vulcanchem
CAS No.: 501444-06-0
VCID: VC0536861
InChI: InChI=1S/C22H17N3O4S/c23-21-11-12-22(19-10-9-18(13-20(19)21)30(27,28)29)25-24-16-5-1-14(2-6-16)15-3-7-17(26)8-4-15/h1-13,26H,23H2,(H,27,28,29)
SMILES: C1=CC(=CC=C1C2=CC=C(C=C2)O)N=NC3=C4C=CC(=CC4=C(C=C3)N)S(=O)(=O)O
Molecular Formula: C22H16N3NaO4S
Molecular Weight: 441.4368

NCI-65828

CAS No.: 501444-06-0

Cat. No.: VC0536861

Molecular Formula: C22H16N3NaO4S

Molecular Weight: 441.4368

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

NCI-65828 - 501444-06-0

Specification

CAS No. 501444-06-0
Molecular Formula C22H16N3NaO4S
Molecular Weight 441.4368
IUPAC Name 8-amino-5-[[4-(4-hydroxyphenyl)phenyl]diazenyl]naphthalene-2-sulfonic acid
Standard InChI InChI=1S/C22H17N3O4S/c23-21-11-12-22(19-10-9-18(13-20(19)21)30(27,28)29)25-24-16-5-1-14(2-6-16)15-3-7-17(26)8-4-15/h1-13,26H,23H2,(H,27,28,29)
Standard InChI Key IKGWSKUMUVVHGJ-QREUMGABSA-M
SMILES C1=CC(=CC=C1C2=CC=C(C=C2)O)N=NC3=C4C=CC(=CC4=C(C=C3)N)S(=O)(=O)O
Appearance Solid powder

Introduction

Chemical Structure and Properties

NCI-65828 is a complex organic compound with diverse functional groups that contribute to its specific binding properties. The compound has several alternative names, including 2-naphthalenesulfonic acid, 8-amino-5-((4'-hydroxy(1,1'-biphenyl)-4-yl)azo)- and 8-amino-5-(2-(4'-hydroxy(1,1'-biphenyl)-4-yl)diazenyl)-2-naphthalenesulfonic acid . Its molecular structure features a naphthalene sulfonic acid core connected to a hydroxybiphenyl group via an azo linkage.

Physical and Chemical Properties

The table below summarizes the key physical and chemical properties of NCI-65828:

PropertyValue
Molecular FormulaC22H17N3O4S
Molecular Weight419.453 g/mol
CAS Registry Number501444-06-0
Unique Ingredient Identifier95J85MK93S
AppearanceSolid
StereochemistryAchiral
E/Z Centers1
Optical ActivityNone
Recommended Solubility10 mM in DMSO

The compound possesses one E/Z center and has no defined stereocenters, with the SMILES notation indicating the stereochemistry as: NC1=CC=C(\N=N\C2=CC=C(C=C2)C3=CC=C(O)C=C3)C4=C1C=C(C=C4)S(O)(=O)=O . The InChI key for NCI-65828 is TZXHCHLXKLYXEN-OCOZRVBESA-N, providing a unique identifier for this chemical entity in various databases .

Discovery and Development

Screening and Identification

NCI-65828 was identified through a comprehensive high-throughput screening campaign designed to discover small molecules that bind to the ribonucleolytic active site of angiogenin. The screening involved 18,310 compounds from the National Cancer Institute (NCI) Diversity Set and ChemBridge DIVERSet . This extensive screening process yielded 15 hits that inhibited the enzymatic activity of angiogenin with Ki values lower than 100 μM, with NCI-65828 emerging as one of the most promising candidates with a Ki value of 81 μM .

Structure-Activity Relationship

Research has demonstrated that the efficacy of NCI-65828 is highly dependent on its specific structural characteristics. Minor modifications to either the angiogenin protein or the ligand structure markedly reduced the compound's potency, suggesting that inhibition reflects active-site binding rather than nonspecific interactions . These observations are consistent with computational models of the angiogenin-NCI-65828 complex, which helped elucidate the spatial arrangement and key interactions between the inhibitor and the enzyme's active site.

Mechanism of Action

Inhibition of Angiogenin Activity

NCI-65828 functions primarily by inhibiting the ribonucleolytic activity of human angiogenin, a 14.1-kDa monomeric protein that was originally isolated as a human tumor-derived angiogenesis factor . Angiogenin is a member of the Ribonuclease A superfamily and possesses weak ribonucleolytic activity that is nevertheless critical for its angiogenic function .

The compound's ability to specifically target the enzymatic active site of angiogenin represents a strategic approach to anticancer therapy, as previous preclinical and clinical studies have identified angiogenin as a potentially important target for cancer treatment . By inhibiting angiogenin's ribonucleolytic activity, NCI-65828 interferes with the protein's ability to promote angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Specificity of Binding

Detailed studies have confirmed that NCI-65828 exhibits specific binding to the active site of angiogenin. This specificity is evidenced by the observation that minor structural alterations to either the compound or the target protein significantly reduce inhibitory potency . The specificity of binding is crucial for the compound's efficacy and potential therapeutic applications, as it minimizes off-target effects that could lead to unwanted side effects.

Preclinical Research and Evidence

Antitumor Activity in Animal Models

Preclinical studies have demonstrated significant antitumor activity of NCI-65828 in mouse models. Local treatment with modest doses of the compound significantly delayed the formation of subcutaneous tumors from two distinct human cancer cell types in athymic mice . These findings provide substantial support for the potential therapeutic value of targeting the enzymatic active site of angiogenin as a strategy for developing new anticancer drugs.

Evidence for Angiogenin as the Target

Several lines of evidence support angiogenin as the primary target responsible for NCI-65828's antitumor effects:

  • An NCI-65828 analogue with much lower potency against the enzymatic activity of angiogenin failed to exert any antitumor effect, suggesting specificity of action .

  • Histological examination revealed that tumors from NCI-65828-treated mice had fewer interior blood vessels than those from control mice, consistent with inhibition of angiogenesis .

  • NCI-65828 appears to have no direct effect on tumor cells, indicating that its antitumor activity is likely mediated through inhibition of angiogenin and subsequent reduction in angiogenesis .

These findings collectively support the hypothesis that NCI-65828 exerts its antitumor effects through specific inhibition of angiogenin's ribonucleolytic activity, which is essential for its ability to induce angiogenesis.

Applications in Research

Use in Zebrafish Studies

Beyond its potential as an anticancer agent, NCI-65828 has proven valuable as a research tool for investigating the biological functions of angiogenin and its orthologues. In zebrafish studies, the compound has been used to examine the roles of Rnasel-1, an orthologue of human angiogenin, in neuronal development and vascular formation .

Research has shown that NCI-65828 inhibits zebrafish Rnasel-1 to a similar extent as human angiogenin. Treatment of early zebrafish embryos with NCI-65828 resulted in spinal neuron aberrations as well as defects in trunk vasculature . These findings suggest that Rnasel-1 plays important roles in neuronal migration and pathfinding as well as in angiogenesis in zebrafish, highlighting the evolutionary conservation of angiogenin function across species.

Tool for Studying Angiogenesis Mechanisms

As a specific inhibitor of angiogenin, NCI-65828 serves as a valuable chemical tool for dissecting the molecular mechanisms underlying angiogenesis and related processes. The compound allows researchers to selectively inhibit angiogenin's ribonucleolytic activity, which is essential for its biological functions, thereby helping to elucidate the specific roles of this activity in various physiological and pathological contexts.

Future Perspectives

Expanding Applications

Beyond cancer, angiogenin has been implicated in other diseases, including amyotrophic lateral sclerosis (ALS) . Mutations in human angiogenin have been found in patients with ALS, suggesting a potential role in neurodegenerative diseases. As such, NCI-65828 and its derivatives might also find applications in studying and potentially treating such conditions.

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